methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate
CAS No.: 878629-83-5
Cat. No.: VC2731432
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878629-83-5 |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | methyl 2-(5-formyl-1-methylpyrrol-2-yl)acetate |
| Standard InChI | InChI=1S/C9H11NO3/c1-10-7(5-9(12)13-2)3-4-8(10)6-11/h3-4,6H,5H2,1-2H3 |
| Standard InChI Key | ZUAHKXYMJUQTDK-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=C1C=O)CC(=O)OC |
| Canonical SMILES | CN1C(=CC=C1C=O)CC(=O)OC |
Introduction
Chemical Structure and Properties
Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate is characterized by its molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. The compound features a pyrrole core, which is a nitrogen-containing five-membered heterocyclic aromatic ring. The structural arrangement includes a formyl group (CHO) at the 5-position, a methyl group (CH₃) at the nitrogen atom (1-position), and a methyl acetate group (CH₂COOCH₃) at the 2-position of the pyrrole ring.
Table 1: Physical and Chemical Properties of Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate
| Property | Value |
|---|---|
| CAS Number | 878629-83-5 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate |
| Structural Classification | Pyrrole derivative |
| Functional Groups | Formyl, methyl, acetate ester |
| Commercial Purity | Typically ≥95% |
The structural features of this compound contribute to its unique reactivity profile. The presence of both aldehyde and ester functional groups creates multiple reaction sites, making it a versatile building block for synthetic applications. The formyl group adds electrophilic character to the molecule, while the ester group provides opportunities for numerous transformations.
Synthesis Methods
Several synthetic approaches can be employed to prepare methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate. Based on published methodologies for similar pyrrole derivatives, the following synthesis routes are noteworthy:
Condensation Method
One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with suitable amines or sulfonamines in the presence of water and a catalytic amount of iron (III) chloride. This method provides an efficient route to the pyrrole scaffold, which can be further functionalized to introduce the formyl group and the acetate functionality.
Alkylation Strategies
| Synthesis Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Condensation | 2,5-dimethoxytetrahydrofuran, amines, Fe(III)Cl | Well-established methodology, good yields | Multi-step process |
| Alkylation | Methyl bromoacetate, formyl pyrrole precursors | Regioselective introduction of acetate group | Requires precise control of reagent ratios |
| Modified Paal-Knorr | 1,4-diketones, methylamine, acidic catalysts | Direct formation of N-methylated pyrroles | May require additional formylation step |
Chemical Reactivity
Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate exhibits diverse reactivity patterns due to the presence of multiple functional groups. These reactions can be categorized based on the reactive centers within the molecule:
Formyl Group Reactivity
The formyl group at the 5-position of the pyrrole ring is particularly reactive toward nucleophilic addition reactions. This group can participate in numerous transformations:
-
Nucleophilic additions with various nucleophiles
-
Oxidation reactions leading to carboxylic acid derivatives
-
Reduction to primary alcohols or methyl groups
-
Condensation reactions with amines to form imines or Schiff bases
-
Wittig and related reactions to form alkenes
Ester Group Reactivity
The methyl acetate functionality provides additional reactive possibilities:
-
Hydrolysis to yield the corresponding carboxylic acid
-
Transesterification with different alcohols
-
Reduction to primary alcohols
-
Amidation to form amide derivatives
-
Participation in various condensation reactions
The combination of these functional groups creates a versatile chemical platform for diverse transformations, making methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate valuable in organic synthesis.
Applications in Organic Synthesis
Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate serves as an important building block in organic synthesis due to its multifunctional nature and reactivity. Its applications include:
Synthesis of Complex Heterocycles
The compound can serve as a precursor for more complex heterocyclic systems, including fused ring structures containing pyrrole motifs. The formyl group, in particular, provides an anchor point for various condensation reactions leading to extended conjugated systems.
Medicinal Chemistry Applications
In medicinal chemistry, this compound can be utilized as an intermediate in the synthesis of biologically active molecules. The pyrrole scaffold is found in numerous pharmaceuticals and natural products, making derivatives like methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate valuable in drug discovery programs .
| Application | Role | Example Products |
|---|---|---|
| Heterocyclic Chemistry | Building block | Complex pyrrole derivatives, fused heterocycles |
| Pharmaceutical Intermediates | Reactive scaffold | Potential drug candidates containing pyrrole motifs |
| Chemical Libraries | Diversity element | Compound collections for biological screening |
| Functional Group Transformations | Model substrate | Methodology development for selective reactions |
| Compound | Key Finding | Potential Relevance to Target Compound |
|---|---|---|
| 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid | Demonstrated antimicrobial activity | Suggests possible biological activity for similarly substituted pyrroles |
| Pyrrole-2-carboxaldehydes | Natural occurrence in various organisms | Indicates potential biological significance of the formyl-pyrrole motif |
| 1-(2-Benzoyl-5-(4-fluorophenyl)-1H-pyrrol-1-yl)ethan-1-one | Synthetic methodology advancement | Provides alternative routes to functionalized pyrroles |
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